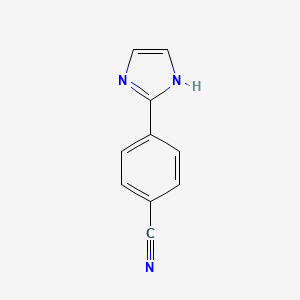

4-(1H-imidazol-2-yl)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(1H-imidazol-2-yl)benzonitrile is an organic compound that features both an imidazole ring and a benzonitrile group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the imidazole ring, a five-membered ring containing two nitrogen atoms, imparts unique chemical properties to the molecule.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-imidazol-2-yl)benzonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with aromatic carboxylic acids in the presence of a strong dehydrating agent such as polyphosphoric acid . The reaction conditions often require heating the mixture to high temperatures (140-220°C) for several hours to achieve good yields .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize costs and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

4-(1H-imidazol-2-yl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride or catalytic hydrogenation can be used for the reduction of the nitrile group.

Substitution: Electrophilic substitution reactions often use reagents such as halogens, sulfonyl chlorides, and nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the nitrile group results in the corresponding amine.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

4-(1H-imidazol-2-yl)benzonitrile serves as a crucial intermediate in the synthesis of various pharmaceuticals, especially anti-cancer agents. Its structural properties allow it to interact effectively with biological targets, making it valuable in drug discovery.

Case Study: Anti-Cancer Activity

Research has demonstrated that derivatives of this compound exhibit notable cytotoxic effects against different cancer cell lines. For instance, studies reported IC50 values indicating significant inhibition of tumor growth in MCF cell lines, showcasing its potential as an anti-cancer agent .

Material Science

The compound is utilized in the development of advanced materials such as organic light-emitting diodes (OLEDs). Its unique electronic properties enhance device performance, making it a key component in modern electronic applications.

In biochemical studies, this compound is employed to investigate enzyme inhibition and receptor binding. This application is critical for understanding cellular mechanisms and identifying potential therapeutic targets.

Fluorescent Probes

Due to its fluorescent properties, this compound is suitable for use as a probe in biological imaging. Researchers utilize this capability to visualize cellular processes in real-time, enhancing the understanding of dynamic biological systems.

Organic Synthesis

This compound acts as a versatile building block in organic synthesis, enabling chemists to construct complex molecular architectures efficiently. Its application spans various fields, including agrochemicals and functional materials.

Mecanismo De Acción

The mechanism of action of 4-(1H-imidazol-2-yl)benzonitrile depends on its specific application. In medicinal chemistry, the compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, which are crucial for its biological activity.

Comparación Con Compuestos Similares

Similar Compounds

4-(1H-benzimidazol-2-yl)benzonitrile: Similar structure but with a benzimidazole ring instead of an imidazole ring.

4-(1H-imidazol-2-yl)benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.

Uniqueness

4-(1H-imidazol-2-yl)benzonitrile is unique due to the presence of both the imidazole ring and the nitrile group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.

Actividad Biológica

4-(1H-imidazol-2-yl)benzonitrile is an organic compound that exhibits significant biological activity, primarily due to its structural features that allow it to interact with various biological targets, including enzymes and proteins. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

The biological activity of this compound primarily stems from its ability to interact with enzymes and receptors . It functions as a bioisostere, allowing it to modulate the activity of various biomolecules. The compound has been shown to influence several biochemical pathways, which can lead to changes in cellular metabolism and gene expression.

Key Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Modulation : It can bind to receptors, influencing signaling pathways that regulate various physiological processes.

Biological Activity Overview

The biological effects of this compound include:

- Antitumor Activity : Studies have indicated that compounds with similar structures exhibit significant antitumor effects by targeting cancer cell metabolism.

- Antimicrobial Properties : Its structural analogs are known for their antimicrobial activity against a range of pathogens.

- Anti-inflammatory Effects : The compound may also play a role in modulating inflammatory responses through its interaction with specific proteins involved in inflammation.

Case Studies

- Antitumor Effects : In a study investigating the antitumor properties of imidazole derivatives, this compound was found to inhibit the proliferation of various cancer cell lines. The mechanism involved the induction of apoptosis and cell cycle arrest at the G2/M phase.

- Enzyme Interaction Study : Research conducted on a panel of protein kinases revealed that this compound exhibited selective inhibition against certain kinases, suggesting its potential as a therapeutic agent in kinase-related diseases.

- Antimicrobial Activity : A comparative analysis showed that derivatives of this compound demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria, indicating its potential use in developing new antibiotics.

Pharmacokinetics and ADME Properties

The pharmacokinetic profile of this compound is crucial for understanding its bioavailability and therapeutic potential:

| Parameter | Description |

|---|---|

| Absorption | Moderate absorption observed in studies |

| Distribution | Widely distributed in tissues |

| Metabolism | Primarily metabolized by liver enzymes |

| Excretion | Excreted via urine |

Propiedades

IUPAC Name |

4-(1H-imidazol-2-yl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-6H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISJCKCQDMBPKML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=NC=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356272 |

Source

|

| Record name | 4-(1H-imidazol-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98298-49-8 |

Source

|

| Record name | 4-(1H-imidazol-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.